![molecular formula C18H14ClN5OS2 B2497308 N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891101-59-0](/img/structure/B2497308.png)
N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives, which share a common structural framework with the target compound, involves starting from commercially available 2-chloropyridine carboxylic acids and proceeding through a series of steps including amidoxime formation, hydrazinolysis, esterification, and amide formation to obtain the final products. These methods provide a blueprint for the synthesis of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, suggesting a potential pathway via modification of the core pyridazine ring and introduction of the thiophen-2-yl group (Karpina et al., 2019).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been elucidated using spectroscopic techniques (IR, NMR, LC-MS) and XRD technique, confirming the presence of key structural motifs common to the target compound. These studies suggest methods for analyzing the molecular structure of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, including its stereochemistry and electronic properties (Sallam et al., 2021).
Chemical Reactions and Properties
Modification of similar compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, through the replacement of functional groups (e.g., acetamide with alkylurea) has been shown to retain antiproliferative activity and reduce toxicity, suggesting that similar modifications could be applied to our target compound to enhance its biological profile or to fine-tune its chemical properties for specific applications (Wang et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this chemical class, including solubility, melting point, and stability, can be inferred from closely related studies. For example, the synthesis and characterization of similar compounds provide insights into their crystalline structure, solubility in various solvents, and thermal stability, which are critical for the formulation and application of the target compound (Janardhan et al., 2014).
Chemical Properties Analysis
The reactivity of N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, including its susceptibility to hydrolysis, oxidation, and its behavior in various chemical reactions, can be assessed through analogs' studies. Investigations into similar triazolo and pyridazine derivatives' reactivity towards nucleophiles and electrophiles provide a basis for predicting the chemical behavior of the target compound in synthetic and biological contexts (Abbady, 2014).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Evaluation
- Research has led to the synthesis of innovative heterocyclic compounds incorporating thiadiazole and related moieties. These compounds exhibit significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
- Other studies focus on the synthesis of triazolopyridines and related compounds with potential as antiasthma agents, highlighting their ability to inhibit mediator release, a crucial factor in asthma pathophysiology (Medwid et al., 1990).
- The creation of s-Triazolo and thiadiazole derivatives has been explored for their antibacterial, antifungal, and antitubercular activities, showcasing the broad spectrum of biological activities these compounds can exhibit (Shiradkar & Kale, 2006).
Structural Analysis and Theoretical Studies
- Detailed structural analysis and Density Functional Theory (DFT) calculations have been conducted on pyridazine analogs, offering insights into the electronic properties and intermolecular interactions that contribute to their biological activities (Sallam et al., 2021).
Antimicrobial and Antitumor Evaluations
- Novel pyridine and fused pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the therapeutic potential of these compounds in treating infections and oxidative stress-related disorders (Flefel et al., 2018).
- The synthesis of thienopyrimidine derivatives has been pursued, with some showing pronounced antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Molecular Design for Improved Metabolic Stability
- Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have led to the modification of heterocyclic compounds to improve metabolic stability, crucial for the development of effective cancer therapeutics (Stec et al., 2011).
Mécanisme D'action
Target of Action
The compound contains a triazole moiety, which is known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Biochemical Pathways
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c19-13-5-2-1-4-12(13)10-20-17(25)11-27-18-22-21-16-8-7-14(23-24(16)18)15-6-3-9-26-15/h1-9H,10-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYRMMHFVNOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

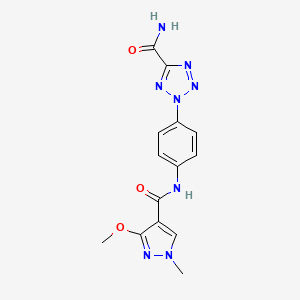
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
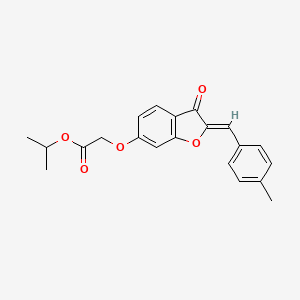
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
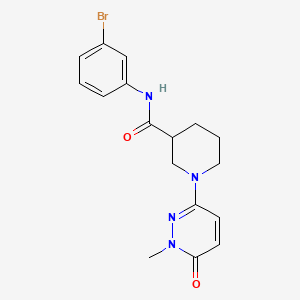
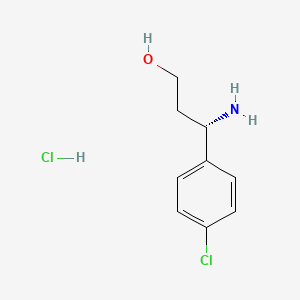
![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)
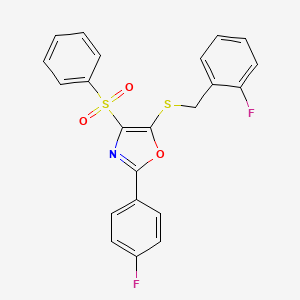
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)